molecular formula C8H10O3S B1649901 3-Methylphenyl methanesulfonate CAS No. 1077-02-7

3-Methylphenyl methanesulfonate

Cat. No.: B1649901
CAS No.: 1077-02-7
M. Wt: 186.23 g/mol
InChI Key: ZYZUSFZMXYITLB-UHFFFAOYSA-N
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Description

3-Methylphenyl methanesulfonate is an organic compound that belongs to the class of sulfonate esters. It is derived from methanesulfonic acid and 3-methylphenol. This compound is known for its utility in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylphenyl methanesulfonate can be synthesized through the reaction of 3-methylphenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in a solvent like dichloromethane at low temperatures (0°C) and is allowed to warm to room temperature over several hours to ensure completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Methylphenyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

    Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 3-methylphenol and methanesulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require mild heating.

    Hydrolysis: This reaction can occur under acidic or basic conditions, often using water or aqueous solutions of acids or bases.

Major Products Formed

    Nucleophilic Substitution: The major products are the substituted derivatives of 3-methylphenol.

    Hydrolysis: The major products are 3-methylphenol and methanesulfonic acid.

Scientific Research Applications

3-Methylphenyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylphenyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the substitution process. The compound can interact with nucleophiles, leading to the formation of new chemical bonds and the release of methanesulfonic acid .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl methanesulfonate
  • Methyl methanesulfonate
  • Phenyl methanesulfonate

Comparison

3-Methylphenyl methanesulfonate is unique due to the presence of the 3-methyl group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. Compared to ethyl and methyl methanesulfonate, it has a bulkier structure, which can affect its steric interactions in chemical reactions. Phenyl methanesulfonate, lacking the methyl group, may have different reactivity and applications .

Properties

IUPAC Name

(3-methylphenyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-7-4-3-5-8(6-7)11-12(2,9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZUSFZMXYITLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554335
Record name 3-Methylphenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1077-02-7
Record name Methanesulfonic acid, 3-methylphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1077-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylphenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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